An In-depth Technical Guide to 1,13-Tridecanediol: Chemical and Physical Properties
An In-depth Technical Guide to 1,13-Tridecanediol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,13-Tridecanediol is a long-chain aliphatic diol with the chemical formula C13H28O2. As a member of the α,ω-diol family, it possesses hydroxyl groups at both ends of a thirteen-carbon chain. This bifunctional nature imparts unique chemical and physical properties, making it a molecule of interest in various scientific and industrial fields, including cosmetics, polymer synthesis, and potentially as a bioactive lipid. This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,13-Tridecanediol, along with general experimental protocols and a discussion of its potential biological relevance.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 1,13-Tridecanediol are summarized in the table below. These properties are crucial for its handling, application, and analysis in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C13H28O2 | [1] |
| Molecular Weight | 216.36 g/mol | [1] |
| CAS Number | 13362-52-2 | |
| Appearance | White to off-white solid | |
| Melting Point | 76.6 °C | |
| Boiling Point | 288.31 °C (rough estimate) | |
| Density | 0.9123 g/cm³ (rough estimate) | |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Limited solubility in water. | |
| pKa | 14.90 ± 0.10 (Predicted) |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and purification of 1,13-Tridecanediol are not extensively documented in readily available literature, general methods for the synthesis of long-chain α,ω-diols can be adapted.
General Synthesis of Long-Chain α,ω-Diols
A common strategy for the synthesis of long-chain α,ω-diols involves the reduction of the corresponding dicarboxylic acid or its ester.
Reaction: HOOC-(CH2)11-COOH (Tridecanedioic acid) + Reducing Agent → HO-(CH2)13-OH (1,13-Tridecanediol)
Methodology:
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Starting Material: Tridecanedioic acid (also known as brassylic acid) or its dimethyl ester is used as the precursor.
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Reducing Agent: A strong reducing agent such as Lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is typically employed.
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Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of LiAlH4 with atmospheric moisture. The dicarboxylic acid or ester is slowly added to a suspension of LiAlH4 in the solvent at a controlled temperature, often starting at 0 °C and then refluxing to ensure complete reaction.
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Work-up: After the reaction is complete, the excess LiAlH4 is carefully quenched with a sequential addition of water and a sodium hydroxide solution. The resulting aluminum salts are then filtered off.
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Extraction: The organic layer is separated, and the aqueous layer is typically extracted with an organic solvent to recover any dissolved product. The combined organic extracts are then dried over an anhydrous salt like sodium sulfate.
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Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1,13-Tridecanediol.
Caption: General workflow for the synthesis and purification of 1,13-Tridecanediol.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[2][3] The choice of solvent is critical for successful purification.
Methodology:
-
Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For a nonpolar molecule like 1,13-Tridecanediol, a solvent system of ethanol/water or a hydrocarbon solvent like hexane could be suitable.
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Dissolution: The crude 1,13-Tridecanediol is dissolved in a minimal amount of the hot solvent to form a saturated solution.
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Hot Filtration (if necessary): If any insoluble impurities are present, the hot solution is filtered to remove them.
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Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of 1,13-Tridecanediol decreases, leading to the formation of crystals. The cooling process can be further enhanced by placing the solution in an ice bath.
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Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.[2]
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Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: The purified crystals are then dried, for example, in a desiccator or a vacuum oven, to remove any residual solvent.
Spectral Data
Detailed, publicly available NMR, IR, and mass spectra specifically for 1,13-Tridecanediol are limited. However, the expected spectral characteristics can be inferred from the analysis of similar long-chain diols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. A triplet corresponding to the protons of the two -CH2OH groups would appear around 3.6 ppm. The protons of the long methylene (-CH2-) chain would give rise to a large, broad multiplet in the region of 1.2-1.6 ppm. The protons of the hydroxyl groups (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
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¹³C NMR: The carbon NMR spectrum would show a peak for the two equivalent terminal carbons bonded to the hydroxyl groups (-CH2OH) around 63 ppm. The internal methylene carbons of the long alkyl chain would produce a series of closely spaced signals in the range of 25-33 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 1,13-Tridecanediol would be characterized by the following key absorptions:
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A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups.
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Strong C-H stretching vibrations from the alkyl chain just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
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A C-O stretching vibration in the region of 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of long-chain diols can be complex due to fragmentation.[4][5] Derivatization, for instance, by silylation of the hydroxyl groups, is often employed to increase volatility and produce more informative mass spectra.[6][7][8] The mass spectrum would likely not show a prominent molecular ion peak (M+). Common fragmentation patterns would include the loss of water (M-18) and cleavage of the carbon chain.
Biological Activity and Signaling Pathways
While 1,13-Tridecanediol itself is not extensively studied for its biological activity, some long-chain lipid diols have been identified as pro-inflammatory lipid mediators.[9] These diols can be formed in vivo from the metabolism of polyunsaturated fatty acids and may play a role in inflammatory signaling cascades.[9][10]
It is hypothesized that lipid diols, in contrast to their parent epoxy fatty acids which can have anti-inflammatory properties, may promote inflammation.[9] This could occur through the recruitment of immune cells like leukocytes.[9] The general mechanism may involve the activation of various signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines.
Caption: A potential pro-inflammatory signaling pathway involving lipid diols.
This generalized pathway suggests that 1,13-Tridecanediol, if formed endogenously, could potentially contribute to inflammatory responses. However, further research is required to elucidate the specific biological roles and signaling mechanisms of 1,13-Tridecanediol in drug development and disease.
Conclusion
1,13-Tridecanediol is a long-chain diol with well-defined chemical and physical properties that make it a versatile molecule for various applications. While detailed experimental protocols and spectral data are not abundantly available, this guide provides a solid foundation based on the established chemistry of long-chain aliphatic diols. The potential for biological activity, particularly in the context of inflammation, opens up new avenues for research, especially for professionals in drug development. Further investigation into its synthesis, purification, and biological functions will undoubtedly expand its utility and our understanding of this interesting molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vliz.be [vliz.be]
- 7. Frontiers | Grain size controls on long-chain diol distributions and proxy signals in marine sediments [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Lipids in Autoimmune Inflammatory Diseases [mdpi.com]
